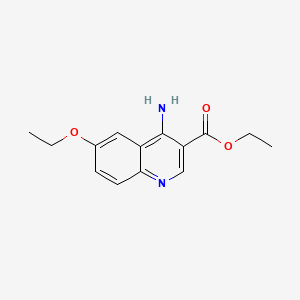
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-aminoquinoline with ethyl chloroformate and ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxyquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s quinoline core allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: A precursor in the synthesis of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties
Uniqueness
This compound is unique due to its ethoxy and carboxylate functional groups, which confer specific chemical reactivity and biological activity. These groups allow for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
1242260-42-9 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.293 |
Nom IUPAC |
ethyl 4-amino-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
Clé InChI |
XZFFRKOBBOFNAQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N |
Synonymes |
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














